N-Ethyl-2,4-dichlorobenzylamine
Overview
Description
N-Ethyl-2,4-dichlorobenzylamine is an organic chemical compound with the molecular formula C9H11Cl2N . It has a molecular weight of 204.1 .
Molecular Structure Analysis
The InChI code for N-Ethyl-2,4-dichlorobenzylamine is 1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 . This indicates that the molecule consists of a benzene ring with two chlorine atoms and a benzyl group attached to it.The storage temperature and physical form of the compound are not specified .
Scientific Research Applications
Sigma Receptor Ligands
A novel class of superpotent sigma ligands specific for the sigma receptor was identified through the synthesis and testing of compounds derived from high affinity sigma receptor ligands. These compounds exhibited subnanomolar affinity, surpassing their parent compounds in effectiveness, indicating their potential for determining the functional role of sigma receptors and the development of novel therapeutic agents (de Costa et al., 1992).
Organometallic Chemistry
Diorganotin(IV) dichloride complexes were synthesized and characterized, exploring the interactions between organotin compounds and N-(2-pyridylmethylene)arylamines. These studies contribute to the understanding of organometallic chemistry and its implications in drug development, showcasing the mutagenicity of such compounds in biological matrices (Baul et al., 1998).
Polymer Science
In the context of materials science, the improved synthesis of linear poly(ethylenimine) through low-temperature polymerization of 2-Isopropyl-2-oxazoline in chlorobenzene has been documented. This advancement is crucial for gene therapy applications, as it allows for the production of polymers with a more uniform distribution of molecular weights (Monnery et al., 2015).
Analytical Methodologies
Research into the analytical profiles of methoxetamine and related compounds has been conducted, providing vital information for the detection and characterization of these substances in biological matrices. This research aids in the forensic analysis of new psychoactive substances, demonstrating the evolving landscape of drug abuse and its challenges (De Paoli et al., 2013).
Environmental Science
The study on N-nitrosodimethylamine (NDMA) precursor analysis in water and wastewater treatment highlights the formation of potent carcinogens during chloramination. This research is critical for environmental health, offering a methodology for quantifying the concentration of organic precursors of NDMA, thereby contributing to safer water treatment practices (Mitch et al., 2003).
Safety and Hazards
N-Ethyl-2,4-dichlorobenzylamine may cause severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray . After handling, it is recommended to wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJQQCVMLVPMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238138 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90390-15-1 | |
Record name | 2,4-Dichloro-N-ethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90390-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,4-dichloro-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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